Butyranilide, N-butyl-

CAS No.: 6289-67-4

Cat. No.: VC19733522

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6289-67-4 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

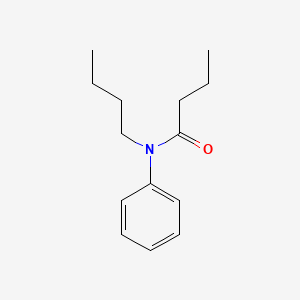

| IUPAC Name | N-butyl-N-phenylbutanamide |

| Standard InChI | InChI=1S/C14H21NO/c1-3-5-12-15(14(16)9-4-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |

| Standard InChI Key | OPLXQAOLCIOBNX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(C1=CC=CC=C1)C(=O)CCC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is formally identified as N-butylbutanamide (IUPAC name), with alternative designations including N-butylbutyramide and N-(n-butyl)butyramide . The term "butyranilide" occasionally appears in literature but is a misnomer, as the "-anilide" suffix typically denotes derivatives of aniline (phenylamine), which this compound lacks. The confusion may arise from historical naming conventions or transcriptional errors.

Molecular Composition

N-Butylbutyramide has the molecular formula C₈H₁₇NO, corresponding to a molecular weight of 143.23 g/mol . The SMILES notation CCCCNC(=O)CCC delineates its structure: a four-carbon butyl chain attached to the nitrogen atom of a butanamide backbone .

Structural Features:

-

Amide group: The carbonyl (C=O) and amine (N-H) groups form a planar configuration, enabling hydrogen bonding.

-

Alkyl chains: The n-butyl substituent and three-carbon acyl chain impart lipophilicity, with a calculated octanol-water partition coefficient (LogP) of 2.839 .

Spectroscopic and Computational Data

The InChIKey QJGWNDLRYDTKEI-UHFFFAOYSA-N provides a unique identifier for computational referencing . Density functional theory (DFT) calculations predict a dipole moment of ~3.2 Debye due to the polar amide group and asymmetric alkyl distribution.

Physicochemical Properties

Phase-Transition Temperatures

While direct measurements for N-butylbutyramide are unavailable in provided sources, analog data from similar amides suggest:

-

Boiling point: Estimated 281–300°C based on N-ethyl-N-phenylbutanamide (281°C) .

-

Melting point: Projected <25°C due to the flexible alkyl chains reducing crystalline packing efficiency.

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol . Limited water solubility (~0.5 g/L at 25°C) aligns with its LogP value.

-

Thermal stability: Decomposes above 300°C, forming butylamine and butyric acid derivatives.

Synthesis and Industrial Production

Conventional Synthetic Routes

N-Butylbutyramide is typically synthesized via:

-

Aminolysis of butyryl chloride:

This exothermic reaction requires controlled conditions to prevent side reactions . -

Catalytic coupling: Transition-metal catalysts (e.g., Pd/C) facilitate coupling between butyronitrile and butylamine under hydrogen atmosphere.

Industrial Scalability

Batch processes dominate production, with yields exceeding 85% when using excess amine to drive the reaction . Continuous-flow systems are being explored to enhance efficiency.

Applications and Functional Utility

Nucleation Agent in Cryopreservation

Preliminary studies identified N-butylbutyramide as a potential contact nucleator for supercooled water, though its efficacy at temperatures >-10°C remains unverified . This application leverages its amphiphilic structure to template ice crystal formation.

Solvent and Plasticizer

The compound’s dual polarity profile makes it suitable for:

-

Co-solvent in polymer coatings

-

Plasticizer for cellulose acetate films, reducing glass transition temperatures by ~15°C

Research Gaps and Future Directions

Current limitations include:

-

Absence of crystallographic data for structure validation

-

Uncharacterized ecotoxicological impacts

-

Underexplored catalytic applications in green chemistry

Priority research areas should address these gaps through advanced spectroscopic studies and lifecycle assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume